3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4S/c1-32-22-11-9-21(10-12-22)27-13-15-28(16-14-27)24(29)18-5-7-20(8-6-18)26-33(30,31)23-4-2-3-19(25)17-23/h2-12,17,26H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLADHNDVHKCEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene rings using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration and Reduction:
Coupling Reactions: The formation of the piperazine ring and its subsequent functionalization with methoxy and sulfonamide groups.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine and methoxy positions.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Major products formed depend on the specific reaction conditions but can include various derivatives with altered functional groups .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with similar structures to 3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide exhibit promising anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable candidates for further development as anticancer agents .
2. Antimicrobial Properties
The compound's structural similarities to other piperazine derivatives suggest potential antimicrobial activity. Studies have demonstrated that sulfonamide-based compounds can effectively combat bacterial infections by inhibiting bacterial folate synthesis. This mechanism is crucial for developing new antibiotics in an era of increasing antibiotic resistance .
3. Antidepressant Effects
Piperazine derivatives are also noted for their antidepressant properties. The incorporation of the methoxyphenyl group may enhance the compound's ability to interact with neurotransmitter systems, particularly serotonin receptors, which are pivotal in mood regulation. This aspect positions the compound as a candidate for further exploration in psychiatric pharmacology .
Synthesis Methodologies
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperazine Derivative : The initial step includes the synthesis of the piperazine ring, which can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Sulfonamide Formation : The introduction of the sulfonamide group can be accomplished via nucleophilic substitution reactions using sulfonyl chlorides.
- Fluorination : The introduction of the fluorine atom can be performed using fluorinating agents such as Selectfluor or through electrophilic fluorination methods.
- Final Coupling Reactions : The final structure is obtained by coupling the synthesized piperazine derivative with other aromatic systems to yield the target compound.
Case Studies and Research Findings
Several studies have highlighted the efficacy of similar compounds in various biological assays:
- Anticancer Evaluation : A study demonstrated that related sulfonamide derivatives exhibited cytotoxic effects on human cancer cell lines, leading to significant reductions in cell viability .
- Antimicrobial Screening : Compounds structurally related to this sulfonamide were tested against common bacterial strains, showing notable antibacterial activity, particularly against Gram-positive bacteria .
- Pharmacological Profiling : Research involving animal models has indicated that these compounds could modulate neurotransmitter levels effectively, suggesting their potential use in treating depression and anxiety disorders .
Mechanism of Action
The mechanism of action of 3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The piperazine ring and sulfonamide group are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Piperazine Ring Modifications
- 3-Methoxy-N-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}benzenesulfonamide (CAS RN: 690245-63-7): This compound replaces the 4-methoxyphenyl group on the piperazine with a phenyl group.
4-(4-Fluorophenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]piperazine-1-carboxamide (CAS RN: 1324065-57-7) :
Here, the piperazine is substituted with a 4-fluorophenyl group, and the linker is a carboxamide instead of a carbonyl. The fluorophenyl group introduces electron-withdrawing effects, which may enhance receptor affinity compared to the methoxyphenyl group in the target compound .
Sulfonamide and Aromatic Modifications
N-(4-butylphenyl)-3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide (CAS RN: 1245035-60-2) :
The sulfonamide is substituted with a butylphenyl group, increasing hydrophobicity. The 2-chlorophenyl group on the piperazine provides steric bulk and electron-withdrawing effects, which may enhance binding to targets like serotonin receptors but reduce metabolic stability .- 4-[4-(3-{2-[(5-Methyltetrazol-2-yl)methyl]-4-(trifluoromethyl)phenyl}propanoyl)piperazine-1-carbonyl]benzenesulfonamide: This analogue incorporates a trifluoromethyl group and a tetrazolylmethyl substituent, significantly increasing electronegativity and steric bulk. It exhibits potent inhibitory activity (IC50 = 0.021 µM) against autotaxin, highlighting the importance of electronegative groups in enhancing target engagement .
Physicochemical Properties
*Estimated using computational tools (e.g., ChemAxon).
Key Findings and Implications
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound improves solubility but may reduce receptor affinity compared to fluorinated or chlorinated analogues .
- Fluorine Substitution : The 3-fluoro group on the sulfonamide enhances metabolic stability and may confer selective receptor binding, as seen in serotonin antagonists like p-MPPF .
Biological Activity
3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class, notable for its structural features that include a fluorine atom, a methoxy group, and a piperazine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
- Chemical Formula : CHF NOS
- Molecular Weight : 401.49 g/mol
This compound's complexity arises from multiple aromatic rings and functional groups that enhance its reactivity and biological activity. The presence of fluorine is known to influence pharmacokinetic properties, while the methoxy group can improve solubility.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require precise conditions, including temperature control and solvent selection. Key steps include:
- Formation of the piperazine derivative .
- Introduction of the sulfonamide group .
- Fluorination and methoxylation .
Purification techniques such as recrystallization or chromatography are employed to achieve high yields and purity.
The biological activity of this compound primarily revolves around its interaction with various biological targets, including receptors and enzymes. It has been shown to modulate neurotransmitter release and influence cellular signaling pathways, particularly those involving serotonin and dopamine receptors.
Pharmacological Profile
Research indicates that compounds with similar structures exhibit significant affinity for serotonin (5-HT) and dopamine (D2/D3) receptors, suggesting potential applications in treating neuropsychiatric disorders such as depression and schizophrenia . The binding affinity and selectivity can be summarized as follows:
| Target Receptor | Binding Affinity (IC50) | Selectivity |
|---|---|---|
| D2 Receptor | >100 nM | Moderate |
| D3 Receptor | 2.6 nM | High |
| 5-HT Receptors | Variable | Moderate |
Case Studies
Several studies have evaluated the biological activity of related compounds:
- A study identified novel D3 dopamine receptor agonists that exhibited selective binding properties, highlighting the importance of structural modifications in enhancing receptor selectivity .
- Another investigation into halogenated derivatives revealed their inhibitory effects on monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism, suggesting that similar mechanisms may apply to our compound .
Q & A
What are the established synthetic routes for 3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide, and what key reaction conditions are required?
Category: Basic
Answer:
The synthesis typically involves sequential coupling reactions. First, the piperazine core is functionalized via a carbonyl linkage using 4-methoxyphenylpiperazine and a benzoyl chloride derivative under basic conditions (e.g., N,N-diisopropylethylamine in dichloromethane) to form the intermediate 4-(4-methoxyphenyl)piperazine-1-carbonylphenyl scaffold . Subsequent sulfonamide coupling is achieved by reacting 3-fluorobenzenesulfonyl chloride with the aniline group of the intermediate. Critical parameters include:
- Temperature control (0–25°C) to prevent side reactions.
- Purification via flash chromatography or crystallization (e.g., using ethyl acetate/hexane mixtures) .
- Yield optimization through stoichiometric balancing of reactants (typically 1:1 molar ratio for coupling steps).
How can researchers resolve contradictions in biological activity data observed across different assays for this compound?
Category: Advanced
Answer:
Contradictions often arise from assay variability (e.g., cell line differences, incubation times) or impurities in synthesized batches. Methodological strategies include:
- Orthogonal assays : Confirm target engagement using biochemical (e.g., PARP-1 inhibition assays ) and cell-based viability assays (e.g., BRCA-deficient cancer models).
- Analytical rigor : Ensure compound purity (>95% via HPLC) and characterize by H/C NMR, HRMS, and X-ray crystallography (using SHELX ).
- Dose-response consistency : Test across multiple concentrations (e.g., 1 nM–10 µM) to identify outliers .
What structural characterization techniques are most effective for confirming the identity and purity of this compound?
Category: Basic
Answer:
- NMR Spectroscopy : H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, piperazine CH at δ 2.5–3.5 ppm) .
- X-ray Crystallography : SHELX software resolves 3D structure, validating the piperazine-carbonyl geometry and sulfonamide linkage.
- Mass Spectrometry : HRMS (ESI+) verifies molecular weight (e.g., calculated [M+H]: 528.18 g/mol).
- Elemental Analysis : Matches calculated C, H, N, S content (e.g., C: 61.36%, H: 4.58%) .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency against PARP-1?
Category: Advanced
Answer:
- Substituent variation : Modify the 4-methoxyphenyl group (e.g., replace with cyclopropylmethyl or trifluoromethylphenyl) to assess steric/electronic effects on PARP-1 binding .
- Sulfonamide bioisosteres : Replace sulfonamide with carboxamide or urea groups to evaluate solubility and potency.
- In silico modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with PARP-1’s NAD-binding domain .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) and oral bioavailability in rodent models .
What methodologies are recommended for analyzing this compound’s potential off-target effects in biological systems?
Category: Advanced
Answer:
- Kinase panel screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition .
- CYP450 inhibition assays : Evaluate interactions with CYP3A4/2D6 to predict drug-drug interaction risks.
- Transcriptomic profiling : RNA-seq of treated cells identifies differentially expressed genes linked to off-target pathways .
How can researchers address low yields during the final sulfonamide coupling step?
Category: Basic
Answer:
- Activation of the aniline : Pre-treat the intermediate with trimethylamine or DMAP to enhance nucleophilicity.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to improve reactant solubility.
- Temperature modulation : Conduct reactions at 0°C to minimize hydrolysis of sulfonyl chloride .
- Workup strategies : Quench excess sulfonyl chloride with ice-cold water, followed by extraction with ethyl acetate .
What in vitro models are appropriate for initial evaluation of this compound’s anticancer activity?
Category: Basic
Answer:
- BRCA-deficient cell lines : MDA-MB-436 (BRCA1-mutant) and CAPAN-1 (BRCA2-mutant) for PARP inhibitor sensitivity .
- Clonogenic assays : Quantify long-term survival post-treatment (IC typically <100 nM for potent inhibitors).
- Synergy studies : Combine with DNA-damaging agents (e.g., cisplatin) to assess synthetic lethality .
What analytical strategies can differentiate polymorphic forms of this compound?
Category: Advanced
Answer:
- XRPD (X-ray Powder Diffraction) : Distinct peak patterns (e.g., 2θ = 12.5°, 18.7°) identify crystalline forms .
- DSC/TGA : Melting point shifts (e.g., Form I: 162°C vs. Form II: 155°C) and decomposition profiles differentiate polymorphs .
- Solid-state NMR : F NMR detects fluorine environment variations in amorphous vs. crystalline states .
How can computational chemistry aid in predicting this compound’s metabolic pathways?
Category: Advanced
Answer:
- ADMET Predictor™ : Simulates Phase I/II metabolism (e.g., predicts hydroxylation at the piperazine ring or O-demethylation of the 4-methoxyphenyl group) .
- DEREK Nexus : Flags structural alerts (e.g., sulfonamide moiety linked to idiosyncratic toxicity risks) .
- MD simulations : Model interactions with CYP450 enzymes to identify likely oxidation sites .
What strategies mitigate solubility challenges during in vivo studies?
Category: Advanced
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
